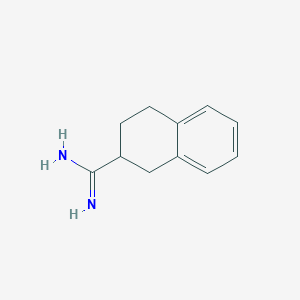

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carboximidamide |

InChI |

InChI=1S/C11H14N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H3,12,13) |

InChI Key |

UXZGSEKEVNUZSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide (THN-2-C) in Central Nervous System Disorders

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Neuropharmacology Division

Executive Summary

The landscape of central nervous system (CNS) therapeutics is marked by significant unmet needs, demanding novel chemical entities with multifaceted mechanisms of action. This guide introduces 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide (designated herein as THN-2-C), a novel small molecule designed to engage with critical neuroregulatory pathways. Its unique structure, featuring a lipophilic tetrahydronaphthalene scaffold and a cationic carboximidamide group, suggests a dual-target engagement profile at α2-adrenergic receptors (α2-AR) and I2-imidazoline receptors (I2-IR). This document provides a comprehensive technical overview of the scientific rationale, proposed mechanisms of action, and a strategic framework for the preclinical evaluation of THN-2-C as a potential therapeutic agent for neurodegenerative diseases and mood disorders. We present detailed, field-tested protocols for key validation assays, designed to rigorously assess the compound's pharmacological profile and in vivo efficacy.

Introduction: The Rationale for a Dual-Target Ligand in CNS

The complexity of CNS disorders, such as Alzheimer's disease and major depressive disorder, stems from intricate pathophysiological cascades involving neurotransmitter dysregulation, neuronal loss, and neuroinflammation. Single-target agents often fail to address this complexity. The chemical architecture of THN-2-C is rationally designed to simultaneously modulate two distinct but synergistic receptor systems:

-

α2-Adrenergic Receptors (α2-ARs): These presynaptic autoreceptors are critical regulators of norepinephrine release.[1] Their activation reduces neuronal firing and neurotransmitter output, a mechanism with profound implications for sedation, analgesia, and neuroprotection by mitigating excitotoxicity.[2][3]

-

I2-Imidazoline Receptors (I2-IRs): Predominantly located on mitochondrial outer membranes within the brain, these receptors are implicated in a range of neuroprotective functions.[4] Agonism at I2-IRs has been linked to the reduction of neuroinflammation and the protection against neuronal damage in preclinical models of neurodegeneration.[4][5]

By engaging both targets, THN-2-C presents a compelling hypothesis: it may offer both symptomatic relief (via monoamine modulation) and disease-modifying potential (via neuroprotection). This guide outlines the necessary steps to validate this hypothesis.

Proposed Mechanism of Action (MOA) and Pharmacological Profile

The therapeutic potential of THN-2-C is predicated on its high-affinity binding and functional agonism at α2-AR and I2-IR.

Receptor Selectivity and Affinity

The initial step in characterizing THN-2-C is to determine its binding affinity (Ki) and selectivity across a panel of CNS receptors. The primary targets are the α2-AR subtypes (α2A, α2B, α2C) and I2-IR. A desirable profile would exhibit high affinity (low nanomolar Ki) for these primary targets with minimal affinity (>100-fold selectivity) for other receptors (e.g., α1-AR, serotonin, dopamine receptors) to reduce the risk of off-target effects.

Table 1: Hypothetical Target Affinity Profile for THN-2-C

| Target Receptor | Binding Affinity (Ki, nM) | Rationale for Desired Affinity |

| α2A-Adrenergic | < 5 | High affinity for the key CNS autoreceptor subtype. |

| α2B-Adrenergic | > 100 | Lower affinity to avoid potential peripheral vasoconstrictive effects. |

| α2C-Adrenergic | < 10 | High affinity may contribute to modulation of cognitive and affective pathways. |

| I2-Imidazoline | < 10 | Potent engagement of the neuroprotective target.[4] |

| α1-Adrenergic | > 1000 | High selectivity against α1-AR to prevent cardiovascular side effects like postural hypotension. |

| SERT, DAT, NET | > 1000 | Low affinity for monoamine transporters to ensure a receptor-mediated MOA. |

Cellular Signaling Pathways

Upon binding, THN-2-C is hypothesized to initiate distinct downstream signaling cascades.

-

At the α2-Adrenergic Receptor: As a G-protein coupled receptor (GPCR) linked to Gi proteins, α2-AR activation by THN-2-C would inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] This reduces protein kinase A (PKA) activity and modulates ion channel function, ultimately hyperpolarizing the neuron and inhibiting norepinephrine release.[1]

-

At the I2-Imidazoline Receptor: The signaling for I2-IR is less defined but is believed to involve modulation of monoamine oxidase (MAO) activity and interaction with glial cells, contributing to anti-inflammatory and anti-apoptotic effects.[4]

Figure 1: Proposed dual signaling pathways of THN-2-C.

Therapeutic Rationale in Specific CNS Disorders

Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)

The primary rationale for THN-2-C in neurodegeneration is its potential for disease modification through neuroprotection. Numerous studies have demonstrated that α2-AR agonists protect neurons in models of ischemic and hypoxic damage.[1][7] This effect is partly attributed to the reduction of glutamate release, a key driver of excitotoxicity.[1] Concurrently, activation of I2-IR provides a complementary neuroprotective mechanism, potentially by reducing oxidative stress and glial-mediated inflammation, which are core features of Alzheimer's and Parkinson's pathology.[4]

Major Depressive Disorder (MDD)

The therapeutic hypothesis in MDD centers on the modulatory effects of THN-2-C on noradrenergic transmission. While potent agonism at presynaptic α2-ARs reduces norepinephrine release, this can lead to a long-term upregulation of receptor sensitivity and a re-sensitization of the noradrenergic system, a mechanism shared by some established antidepressants.[8] This approach offers a distinct alternative to classic reuptake inhibitors.

Preclinical Evaluation Strategy: A Phased Approach

A rigorous, multi-stage preclinical evaluation is essential to validate the therapeutic potential of THN-2-C.[9][10] The workflow progresses from target engagement and cellular function to in vivo pharmacodynamics and behavioral efficacy.

Figure 2: Preclinical validation workflow for THN-2-C.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol 1: α2-Adrenergic Receptor Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of THN-2-C for human α2A, α2B, and α2C adrenergic receptor subtypes.

-

Rationale: This assay is foundational for confirming target engagement and selectivity. A competitive binding format quantifies the ability of the unlabeled test compound (THN-2-C) to displace a known high-affinity radioligand from the receptor.[11][12]

-

Materials:

-

Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing human α2A, α2B, or α2C receptors.[13]

-

Radioligand: [3H]-Rauwolscine or [3H]-RX821002 (a selective α2 antagonist), at a concentration near its dissociation constant (Kd), typically 0.5-2 nM.[11][12]

-

Non-specific Ligand: Phentolamine or Norepinephrine at a high concentration (10 µM) to define non-specific binding.[12]

-

Test Compound: THN-2-C, serially diluted (e.g., 0.1 nM to 100 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well filter plates (GF/C) and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of THN-2-C in assay buffer.

-

Assay Setup (in triplicate): To each well of a 96-well plate, add:

-

50 µL Assay Buffer (for Total Binding) OR 50 µL Non-specific Ligand (for Non-specific Binding) OR 50 µL of THN-2-C dilution.

-

50 µL Radioligand solution.

-

100 µL of diluted cell membrane suspension (typically 10-30 µg protein/well).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis & Validation:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of THN-2-C.

-

Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The assay is valid if the specific binding window (Total / Non-specific) is ≥ 10 and the control compound (e.g., clonidine) yields an IC50 within the expected range.

-

Protocol 2: In Vivo Microdialysis for Norepinephrine Suppression

-

Objective: To measure the effect of systemically administered THN-2-C on extracellular norepinephrine (NE) levels in the prefrontal cortex (PFC) of freely moving rats.

-

Rationale: This experiment provides direct pharmacodynamic evidence of target engagement in the CNS.[14] A reduction in extracellular NE following THN-2-C administration would confirm its functional activity as a presynaptic α2-AR agonist.[15][16]

-

Materials:

-

Adult male Sprague-Dawley rats (250-300g).

-

Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), infusion pumps.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Automated fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD) for NE analysis.[17]

-

THN-2-C and vehicle (e.g., saline, DMSO/saline).

-

-

Methodology:

-

Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the PFC. Allow the animal to recover for 5-7 days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Equilibration: Connect the probe to the infusion pump and perfuse with aCSF at a slow flow rate (e.g., 1-2 µL/min).[14] Allow the system to equilibrate for at least 90-120 minutes.

-

Baseline Collection: Begin collecting dialysate samples into vials every 20 minutes using the fraction collector. Collect at least 3-4 baseline samples.

-

Compound Administration: Administer THN-2-C or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

Analysis: Analyze the NE concentration in each dialysate sample using HPLC-ECD.[17][18]

-

-

Data Analysis & Validation:

-

Quantify the NE concentration in each sample against a standard curve.

-

Normalize the data by expressing the NE concentration in each post-dose sample as a percentage of the average baseline concentration for that animal.

-

Compare the time course of NE levels between the vehicle-treated group and the THN-2-C treated groups using a two-way ANOVA with repeated measures.

-

Self-Validation: The baseline NE levels should be stable before drug administration. The vehicle group should show no significant change in NE over the collection period. A positive control (e.g., clonidine) should produce a known and significant reduction in NE release.[8]

-

Protocol 3: Rodent Forced Swim Test (FST) for Antidepressant-Like Activity

-

Objective: To screen THN-2-C for potential antidepressant-like effects in mice or rats.

-

Rationale: The FST is a widely used behavioral screen where antidepressant treatments are known to increase active escape-oriented behaviors (swimming, climbing) and decrease passive, despair-like behavior (immobility).[19][20] While not a model of depression itself, it has high predictive validity for identifying compounds with antidepressant potential.[19][21] Note: The use and interpretation of this test are subject to ongoing scientific and ethical discussion.

-

Materials:

-

Adult male mice (e.g., C57BL/6) or rats.

-

Glass cylinders (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Video recording equipment for later scoring by a blinded observer.

-

Test compound (THN-2-C), vehicle, and a positive control (e.g., Imipramine, 15-30 mg/kg).

-

-

Methodology:

-

Acclimation & Dosing: Allow animals to acclimate to the testing room for at least 1 hour. Administer THN-2-C, vehicle, or positive control (typically 30-60 minutes before the test, depending on the route of administration).

-

Test Session: Gently place each animal into its individual cylinder of water. The test session typically lasts 6 minutes.

-

Recording: Video record the entire session from the side for subsequent analysis.

-

Behavioral Scoring: A trained observer, blinded to the treatment groups, scores the animal's behavior during the final 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

-

-

Data Analysis & Validation:

-

Calculate the total duration of immobility for each animal.

-

Compare the mean immobility times between groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control.

-

Self-Validation: The positive control (Imipramine) must significantly reduce immobility time compared to the vehicle group.[20] To rule out false positives due to general hyperactivity, a separate locomotor activity test (e.g., open field test) should be conducted to ensure THN-2-C does not simply increase motor activity.

-

Challenges and Future Directions

The primary challenge for any CNS drug candidate is achieving sufficient blood-brain barrier (BBB) penetration. The lipophilic tetrahydronaphthalene core of THN-2-C is advantageous, but the cationic carboximidamide group may hinder passive diffusion.[22] Early assessment using in vitro BBB models is critical. Future directions will involve lead optimization to enhance BBB permeability while retaining dual-target affinity, followed by efficacy testing in more complex transgenic models of neurodegeneration and chronic models of depression.

Conclusion

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide (THN-2-C) represents a promising chemical scaffold for the development of a novel CNS therapeutic. Its hypothesized dual agonism at α2-adrenergic and I2-imidazoline receptors provides a strong rationale for its potential in treating complex disorders characterized by both neurotransmitter imbalance and neuronal vulnerability. The structured preclinical evaluation plan detailed in this guide, from fundamental binding assays to in vivo behavioral screens, provides a rigorous and validated pathway to systematically investigate its therapeutic potential and advance it toward clinical development.

References

-

Ma D, Rajakumaraswamy N, Maze M. α2-Adrenoceptor agonists: shedding light on neuroprotection?. Br J Anaesth. 2005;95(1):7-10. [Link]

-

Amuza Inc. Microdialysis - In Vivo System for Neurotransmitter Recovery. Published May 29, 2015. [Link]

-

British Association for Psychopharmacology. Factsheet on the forced swim test. [Link]

-

Wheeler LA, Gil DW, WoldeMussie E. Role of alpha-2 agonists in neuroprotection. Surv Ophthalmol. 2003;48 Suppl 1:S47-S51. [Link]

-

Ma D, Hossain M, Rajakumaraswamy N, et al. Neuroprotection by alpha2-adrenergic agonists in cerebral ischemia. NIH Public Access. [Link]

-

Talke P, Lobo E, Brown R. Neuroprotective effects of alpha2-adrenergic receptor agonists. Prous Science. 2007. [Link]

-

Stroke Therapy Academic Industry Roundtable (STAIR). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke. 2009;40(5):e378-e382. [Link]

-

Chefer VI, Thompson AC, Zapata A, Shippenberg TS. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opin Drug Discov. 2009;4(3):285-303. [Link]

-

NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Published August 15, 2022. [Link]

-

Antec Scientific. Neurotransmitter analysis and On-line Microdialysis (OMD). Published September 15, 2009. [Link]

-

Yoles E, Wheeler LA, Schwartz M. Alpha2-adrenoreceptor agonists are neuroprotective in a rat model of optic nerve degeneration. Invest Ophthalmol Vis Sci. 1999;40(1):65-73. [Link]

-

Fisher M, Feuerstein G, Howells DW, et al. Recommendations for standards regarding preclinical neuroprotective and restorative drug development. Stroke. 2009;40(5):e378-82. [Link]

-

Ferragud A, Vivas-Reyes R, Santana-Almansa A, et al. In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments. 2018. [Link]

-

Slattery DA, Cryan JF. Using the rat forced swim test to assess antidepressant-like activity in rodents. Nat Protoc. 2012;7(6):1009-1014. [Link]

-

University of Iowa. Forced Swim Test v.3. [Link]

-

Patsnap Synapse. What are imidazoline receptor agonists and how do they work?. Published June 25, 2024. [Link]

-

Rahman MA, Kamal MA, Uddin MS. Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. Published January 16, 2026. [Link]

-

Njogu MM, Venton BJ. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. 2024;149(7):1709-1718. [Link]

-

National Health and Medical Research Council. Statement on the forced swim test in rodent models. Published December 13, 2023. [Link]

-

van Zwieten PA, de Jonge A, Wilffert B, Timmermans PB, Thoolen MJ, van Meel JC. Central I1-imidazoline receptors as targets of centrally acting antihypertensive drugs. Clinical pharmacology of moxonidine and rilmenidine. Ann N Y Acad Sci. 1999;881:274-83. [Link]

-

The NINDS NET-PD Investigators. Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. Neurology. 2003;60(8):1236-43. [Link]

-

Geng H, Zhang M, Zhang Z, Zhu C. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. ResearchGate. Published December 30, 2025. [Link]

-

Yu A, Frishman WH. Imidazoline receptor agonist drugs: a new approach to the treatment of systemic hypertension. J Clin Pharmacol. 1996;36(2):98-111. [Link]

-

Head GA, Mayorov DN. Imidazoline Receptor Agonists in Obesity-Related Hypertension: Therapeutic Targeting of the Sympathetic Nervous System. Bentham Science Publishers. 2006. [Link]

-

Meteleva ES, Ustyugov AA, Gerasimova MA, et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Published September 28, 2024. [Link]

-

Schoffelmeer AN, Hogenboom F, Mulder AH, De Vries TJ. Effects of imidazoline antihypertensive drugs on sympathetic tone and noradrenaline release in the prefrontal cortex. Br J Pharmacol. 2000;130(6):1349-1356. [Link]

-

Kumar A, Narasimhan B, Kumar D. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. International Journal of Research in Pharmacy and Chemistry. 2012;2(3):614-619. [Link]

-

Geng H, Zhang M, Zhang Z, Zhu C. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. J Org Chem. 2024;89(24):17865-17875. [Link]

-

Soper JH, Sugiyama S, Herbst-Robinson K, et al. Brain-penetrant tetrahydronaphthalene thromboxane A2-prostanoid (TP) receptor antagonists as prototype therapeutics for Alzheimer's disease. ACS Chem Neurosci. 2012;3(11):883-92. [Link]

-

Zosim TP, Yulbarisov AB, Kadikova RN, Ramazanov IR. New approach to the synthesis of functionalized tetralins via the TaCl5-mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. ChemRxiv. 2023. [Link]

-

Geng H, Zhang M, Zhang Z, Zhu C. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. J Org Chem. 2024;89(24):17865-17875. [Link]

-

Parrish JC, Miller KJ, Wallace MJ, et al. Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Publications. Published April 27, 2023. [Link]

-

Piascik MT, Hrometz SL, Clark J, et al. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. J Pharmacol Exp Ther. 1997;281(3):1244-53. [Link]

-

Naskar S, Sharma SS. Therapeutic potential of pharmacological agents targeting TRP channels in CNS disorders. Pharmacol Res. 2020;160:105026. [Link]

-

Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

-

Antonova-Koch Y, Su S, Lukens AK, et al. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. 2024. [Link]

-

Singh M, Singh S, Singh P. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Pharmaceuticals (Basel). 2022;15(8):1017. [Link]

-

Hauser RA, Olanow CW, Kieburtz K. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson. Semantic Scholar. [Link]

-

Molbase. Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane). [Link]

Sources

- 1. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Neuroprotective effects of alpha2-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]

- 5. Imidazoline receptor agonist drugs: a new approach to the treatment of systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Role of alpha-2 agonists in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of imidazoline antihypertensive drugs on sympathetic tone and noradrenaline release in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Recommendations for standards regarding preclinical neuroprotective and restorative drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]

- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 17. antecscientific.com [antecscientific.com]

- 18. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 19. lasa.co.uk [lasa.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 22. Brain-penetrant tetrahydronaphthalene thromboxane A2-prostanoid (TP) receptor antagonists as prototype therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to the Pinner Synthesis of Tetrahydronaphthalene-2-carboximidamide Hydrochloride

Introduction: The Significance of Imidates in Medicinal Chemistry

Tetrahydronaphthalene derivatives are prevalent structural motifs in a variety of biologically active compounds and pharmaceuticals.[1][2] The introduction of a carboximidamide functional group onto this scaffold can significantly influence the molecule's polarity, basicity, and ability to participate in hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic properties. Tetrahydronaphthalene-2-carboximidamide hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[3][4]

The Pinner reaction, first described by Adolf Pinner in 1877, provides a classic and reliable method for the conversion of nitriles into imidate salts, known as Pinner salts.[5][6] These salts are versatile intermediates that can be subsequently converted to esters, orthoesters, or, as in the focus of this protocol, amidines upon treatment with ammonia or amines.[6][7] This application note provides a detailed protocol for the synthesis of tetrahydronaphthalene-2-carboximidamide hydrochloride from tetralin-2-carbonitrile using the Pinner reaction, aimed at researchers and professionals in drug development and organic synthesis.

Reaction Mechanism: The Pinner Synthesis

The Pinner reaction proceeds via an acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[7][8] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imidate to an ester.[5]

The mechanism can be described in the following steps:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The alcohol, in this case ethanol, acts as a nucleophile and attacks the activated nitrile carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to a suitable base (e.g., another molecule of alcohol or the chloride ion) to yield the neutral imidate.

-

Formation of the Pinner Salt: Under the acidic conditions, the imidate is protonated at the nitrogen atom to form the stable imidate hydrochloride salt, also known as the Pinner salt.[7][9]

Caption: Generalized Pinner reaction mechanism.

Reagents and Materials

A comprehensive list of reagents required for the synthesis is provided in the table below. All reagents should be of high purity, and solvents should be anhydrous.

| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Key Properties | Safety Precautions |

| Tetralin-2-carbonitrile | C₁₁H₁₁N | 157.21 | Solid | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10] |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | Colorless liquid, hygroscopic | Highly flammable liquid and vapor. Keep away from heat and open flames.[11] |

| Hydrogen Chloride (gas) | HCl | 36.46 | Colorless, pungent, corrosive gas | Toxic if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.[12] |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | Colorless, volatile, highly flammable liquid | Highly flammable. May form explosive peroxides. Keep away from heat and ignition sources.[13] |

Experimental Protocol

This protocol is a representative procedure for the Pinner synthesis of tetrahydronaphthalene-2-carboximidamide hydrochloride.

Part 1: Preparation of Anhydrous Ethanolic HCl

Causality: The Pinner reaction requires strictly anhydrous conditions to prevent the formation of ester byproducts. Therefore, the preparation of a dry solution of HCl in ethanol is a critical first step.

-

Set up a gas generation apparatus in a fume hood. This typically consists of a dropping funnel containing concentrated sulfuric acid and a flask containing sodium chloride. The generated HCl gas is passed through a drying tube filled with anhydrous calcium chloride before being bubbled into the reaction solvent.[14]

-

Place a known volume of anhydrous ethanol in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet to prevent atmospheric moisture from entering.

-

Cool the ethanol to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid from the dropping funnel to the sodium chloride to generate a steady stream of HCl gas.

-

Bubble the dry HCl gas through the cooled, stirring ethanol. The concentration of the resulting solution can be determined by titration. For this synthesis, a solution of approximately 3-4 M is suitable.[15]

Part 2: Synthesis of Ethyl Tetrahydronaphthalene-2-carboximidate Hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tetralin-2-carbonitrile (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add the prepared anhydrous ethanolic HCl solution (1.1 equivalents of HCl) dropwise to the stirred nitrile solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, and then let it stand at a low temperature (e.g., in a refrigerator at 4 °C) overnight.

-

The product, ethyl tetrahydronaphthalene-2-carboximidate hydrochloride, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.

Caption: Experimental workflow for the synthesis.

Results and Characterization

The final product, tetrahydronaphthalene-2-carboximidamide hydrochloride, is expected to be a white to off-white crystalline solid. Characterization can be performed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic and aliphatic protons of the tetrahydronaphthalene ring system. Broad signals for the -NH₂ protons of the imidate hydrochloride. |

| ¹³C NMR (DMSO-d₆) | Signals for the aromatic and aliphatic carbons of the tetrahydronaphthalene moiety, and a characteristic downfield signal for the imidate carbon (C=N).[16][17] |

| IR Spectroscopy (KBr) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1650-1690 cm⁻¹), and C-O stretching.[9] |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Safety and Handling

-

Tetralin-2-carbonitrile: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Anhydrous Ethanol: Highly flammable. Work in a well-ventilated area away from ignition sources.[11]

-

Hydrogen Chloride Gas: Extremely corrosive and toxic. All manipulations involving HCl gas must be performed in a certified fume hood. Wear appropriate PPE, including acid-resistant gloves and a face shield.[12]

-

Diethyl Ether: Highly flammable and can form explosive peroxides upon storage. Use in a well-ventilated area and away from open flames.[13]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[18][19][20]

Conclusion

The Pinner synthesis offers a robust and efficient method for the preparation of tetrahydronaphthalene-2-carboximidamide hydrochloride from the corresponding nitrile. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving a high yield of the desired product. The resulting imidate hydrochloride is a versatile synthetic intermediate with potential applications in the development of novel pharmaceutical agents.

References

- Puranik, P. G., & Venkata Ramiah, K. (1968). Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1737.

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

- Schlama, T., & Gabriel, K. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1613–1619.

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, July 28). Nitriles to Esters. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET TETRALIN. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry of Imidates. Retrieved from [Link]

- Gauthier, J., & J. F. L. (1967). Synthesis of imidate hydrochlorides by reaction of ethyl chloroformate with amides and thionamides. Canadian Journal of Chemistry, 45(3), 297–301.

-

Chemtips. (2012, December 18). Snap, Crackle, Pop – Anhydrous HCl Generation. Retrieved from [Link]

-

ResearchGate. (2013, January 1). How can I prepare etherial hydrochloric acid? Retrieved from [Link]

- Lebrun, S., & Le-Strat, M. (2020). Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride. Organic Process Research & Development, 24(5), 899–902.

-

Glindia. (n.d.). Hydrogen Chloride (HCI) in Ethanol (ETOH). Retrieved from [Link]

-

NIST. (n.d.). Imidazole hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.

-

University of Ankara. (n.d.). SYNTHESIS OF SOME NOVEL TETRAHYDRONAPHTHALENE BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

Dalian Libra International Trading Co., Ltd. (2025, May 19). How to make anhydrous ethanol? Retrieved from [Link]

- Scott, J. S., et al. (2013). Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. ACS Medicinal Chemistry Letters, 4(10), 919–924.

-

ResearchGate. (n.d.). Scheme 4 Synthesis of imidate hydrochloride salts. Retrieved from [Link]

- Asian Journal of Chemistry. (2003).

-

PubMed. (2021, November 8). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

-

Semantic Scholar. (2021, December 21). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF. Retrieved from [Link]

-

Organic Chemistry Research. (2024, September 25). Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions. Retrieved from [Link]

-

PubMed. (n.d.). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. Retrieved from [Link]

-

MDPI. (2007, February 13). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]

Sources

- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 9. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. How to make anhydrous ethanol? -reliable manufacturer [dllibra.com]

- 12. Hydrogen Chloride (HCI) in Ethanol (ETOH) - Glindia [glindiachemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. chemtips.wordpress.com [chemtips.wordpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR [m.chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. echemi.com [echemi.com]

- 19. oxfordlabchem.com [oxfordlabchem.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

Application Notes & Protocols: Optimization of Buchwald-Hartwig Amination for Tetralin Amidine Synthesis

Introduction: The Strategic Value of Tetralin Amidines

The tetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds due to its rigid, three-dimensional conformation that allows for precise presentation of pharmacophoric elements. Similarly, the amidine functional group is a critical pharmacophore, often acting as a bioisostere for guanidines or serving as a strong basic center for molecular interactions. The synthesis of molecules incorporating both a tetralin core and an amidine moiety is therefore a significant objective in drug discovery programs targeting a range of therapeutic areas.

The construction of the crucial C-N bond linking an aryl (tetralin) system to a nitrogen nucleophile (amidine) presents a synthetic challenge. Classical methods often lack the required functional group tolerance and substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology for forging C(sp²)–N bonds, offering mild reaction conditions and broad applicability.[1][2][3][4] However, amidines present unique challenges as nucleophiles due to their basicity, potential for catalyst inhibition, and varied steric profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of the Buchwald-Hartwig amination for the synthesis of tetralin amidines. We will delve into the mechanistic underpinnings of the reaction to inform rational experimental design, present a high-throughput workflow for rapid optimization, and provide detailed protocols for practical implementation.

Mechanistic Foundations: Rationalizing Experimental Choices

A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[3][5][6] Each step in this cycle is influenced by the choice of catalyst, ligand, base, and solvent, providing multiple levers for optimization.

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

2.1 The Palladium Precatalyst: Initiating the Cycle The active catalyst is a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used, they can be unstable. Modern approaches favor air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) that are reduced in situ. More advanced "generation" precatalysts (e.g., XPhos Pd G3) incorporate the ligand and a carbazole leaving group, which facilitates the clean and efficient generation of the active L-Pd(0) species upon heating.[7][8]

2.2 The Ligand: The Heart of the Catalyst The ligand is arguably the most critical component, dictating the catalyst's stability, activity, and scope.[1] For challenging couplings like those involving amidines, bulky, electron-rich monophosphine ligands are the gold standard.

-

Steric Bulk: Large, sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos or BrettPhos) favor the formation of a monoligated palladium complex.[1][3] This coordinatively unsaturated species is highly reactive, accelerating the rate-limiting oxidative addition step and the final reductive elimination step.[9]

-

Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition of the aryl halide (especially less reactive aryl chlorides) and promotes the final C-N bond-forming reductive elimination.

2.3 The Base: Activating the Nucleophile The base's primary role is to deprotonate the amidine, either before or after its coordination to the palladium center, to form the palladium-amido complex.[10] The choice of base is a trade-off between reactivity and substrate tolerance.

-

Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and commonly used, ensuring efficient deprotonation. However, they can be incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones) on the tetralin or amidine substrates.[2][7]

-

Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are milder and offer better functional group tolerance. They may require higher reaction temperatures or longer reaction times to achieve comparable yields.[11] For amidines, which are already quite basic, a weaker inorganic base like Cs₂CO₃ is often an excellent starting point.

2.4 The Solvent: The Reaction Medium The solvent must solubilize all reaction components and remain stable at the required temperature. Aprotic, non-polar or weakly polar solvents are typically preferred.

-

Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for a wide range of substrates and compatibility with the typical reaction temperatures (80-110 °C).[10][12]

-

Tetrahydrofuran (THF): A good alternative, though its lower boiling point may limit the achievable reaction temperature.

High-Throughput Optimization Workflow

To efficiently navigate the multi-variable landscape of this reaction, a high-throughput experimentation (HTE) approach is strongly recommended over a one-variable-at-a-time (OVAT) strategy.[13][14][15] This allows for the rapid screening of a wide range of conditions to identify promising leads for further optimization.

Figure 2: High-Throughput Experimentation (HTE) Workflow.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

4.1 Phase 1: Catalyst & Ligand Screening Protocol

This protocol is designed for an array of 8 reactions using a common set of starting materials to screen four different ligands with two palladium sources.

Table 1: Suggested Array for Primary Screen (Phase 1)

| Vial | Pd Source (1 mol%) | Ligand (1.2 mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 |

| 2 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 |

| 3 | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 100 |

| 4 | Pd(OAc)₂ | tBuXPhos | Cs₂CO₃ | Toluene | 100 |

| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 |

| 6 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 |

| 7 | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 100 |

| 8 | Pd₂(dba)₃ | tBuXPhos | Cs₂CO₃ | Toluene | 100 |

Step-by-Step Methodology:

-

Preparation (in a glovebox):

-

Arrange eight 2-dram vials with small magnetic stir bars.

-

To each vial, add the halo-tetralin (0.1 mmol, 1.0 equiv).

-

Add the appropriate palladium source (0.001 mmol, 0.01 equiv).

-

Add the appropriate phosphine ligand (0.0012 mmol, 0.012 equiv).

-

Add Cs₂CO₃ (0.14 mmol, 1.4 equiv).

-

-

Reaction Setup:

-

Seal each vial with a PTFE-lined cap.

-

Remove the vials from the glovebox.

-

Add the amidine (0.12 mmol, 1.2 equiv). If solid, add it in the glovebox in Step 1.

-

Add anhydrous, degassed toluene (0.5 mL) to each vial via syringe.

-

-

Execution:

-

Place the vials in a pre-heated aluminum heating block on a stirrer plate at 100 °C.

-

Stir the reactions for 16-24 hours.

-

-

Analysis:

-

Cool the reactions to room temperature.

-

Add an internal standard (e.g., biphenyl or 1,3,5-trimethoxybenzene) in a known quantity.

-

Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate), centrifuge to pellet the inorganic salts, and analyze the supernatant by LC-MS or GC to determine the relative conversion to the desired product.

-

Identify the top 1-2 catalyst/ligand combinations that give the highest conversion.

-

4.2 Phase 2: Base & Solvent Optimization Protocol

Using the best-performing catalyst/ligand system from Phase 1 (e.g., Pd₂(dba)₃/XPhos), this protocol screens different bases and solvents.

Table 2: Suggested Array for Secondary Screen (Phase 2)

| Vial | Catalyst System | Base (1.4 equiv) | Solvent | Temp (°C) |

|---|---|---|---|---|

| 1 | Best from Phase 1 | Cs₂CO₃ | Toluene | 100 |

| 2 | Best from Phase 1 | K₃PO₄ | Toluene | 100 |

| 3 | Best from Phase 1 | NaOtBu | Toluene | 100 |

| 4 | Best from Phase 1 | Cs₂CO₃ | Dioxane | 100 |

| 5 | Best from Phase 1 | K₃PO₄ | Dioxane | 100 |

| 6 | Best from Phase 1 | NaOtBu | Dioxane | 100 |

Methodology:

-

Follow the same step-by-step procedure as in Phase 1, substituting the bases and solvents as detailed in Table 2.

-

Analyze the results to identify the single best combination of catalyst, ligand, base, and solvent.

4.3 Optimized Scale-Up Protocol (1.0 mmol)

This protocol is a representative example based on hypothetical optimal conditions identified from the screening phases.

Materials:

-

Halo-tetralin (1.0 mmol, 1.0 equiv)

-

Amidine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

XPhos (0.024 mmol, 2.4 mol%)

-

NaOtBu (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried 25 mL Schlenk flask with a magnetic stir bar

Procedure:

-

Setup: Under an inert atmosphere (in a glovebox or on a Schlenk line), add the halo-tetralin, Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk flask.

-

Sealing: Seal the flask with a rubber septum. If not in a glovebox, evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Add the anhydrous, degassed toluene (5 mL) via syringe, followed by the amidine (if liquid; if solid, add in Step 1).

-

Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots by syringe under a positive pressure of argon.

-

Workup:

-

Once the reaction is complete (typically 12-24 hours), cool the flask to room temperature.

-

Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetralin amidine product.

-

Troubleshooting Guide

Table 3: Common Problems and Solutions

| Problem | Possible Cause(s) | Suggested Solution(s) |

|---|---|---|

| No or Low Conversion | 1. Inactive catalyst (Pd source or ligand degraded).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Use a fresh catalyst/ligand or a more stable precatalyst. Ensure inert atmosphere is maintained.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase the reaction temperature in 10 °C increments. |

| Hydrodehalogenation | 1. Presence of water or other protic sources.2. β-hydride elimination is competing with reductive elimination. | 1. Use rigorously dried and degassed solvents and reagents.2. A bulkier ligand (e.g., BrettPhos) can sometimes suppress this side reaction.[1] |

| Aryl Homocoupling | Catalyst loading is too high or reaction temperature is excessive. | Reduce catalyst loading (e.g., from 2 mol% to 1 mol%). Optimize to the lowest effective temperature. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Catalyst deactivation. | 1. Extend the reaction time and monitor for further progress.2. Add a second portion of catalyst/ligand (e.g., 0.5 mol%) to see if the reaction restarts. |

References

-

Buchwald–Hartwig amination - Wikipedia. (Source: Wikipedia, [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (Source: Chemistry LibreTexts, [Link])

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (Source: ACS Publications, [Link])

-

Buchwald–Hartwig amination - Grokipedia. (Source: Grokipedia, [Link])

-

Synthesis of Tetralin and Chromane Motifs via Pd-Catalyzed Dual C(sp3)-H/C(sp2). (Source: ACS Publications, [Link])

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (Source: University of Nottingham, [Link])

-

Synthesis of Tetralin and Chromane Motifs via Pd-Catalyzed Dual C(sp3)–H/C(sp2)–H Bond Activation | Organic Letters. (Source: ACS Publications, [Link])

-

Synthesis of Tetralin and Chromane Motifs via Pd-Catalyzed Dual C(sp 3 )–H/C(sp 2 )–H Bond Activation - ResearchGate. (Source: ResearchGate, [Link])

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. (Source: ACS Publications, [Link])

-

Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (Source: Nature Protocols, [Link])

-

How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing). (Source: Royal Society of Chemistry, [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (Source: ACS Green Chemistry Institute, [Link])

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (Source: University of Windsor, [Link])

-

Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed. (Source: National Library of Medicine, [Link])

-

The Asymmetric Buchwald–Hartwig Amination Reaction. (Source: Wiley Online Library, [Link])

-

Access to amidines via C(sp2)–N coupling of trifluoroborate-iminiums with N-fluorobenzenesulfonimide - PMC. (Source: National Library of Medicine, [Link])

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (Source: Synfacts, [Link])

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (Source: National Library of Medicine, [Link])

-

Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. (Source: Semantic Scholar, [Link])

- ES2700613T3 - Synthesis of cyclic amidines - Google Patents.

-

Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy | Request PDF - ResearchGate. (Source: ResearchGate, [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (Source: Organic Chemistry Portal, [Link])

-

The Buchwald-Hartwig Amination After 25 Years - PubMed. (Source: National Library of Medicine, [Link])

-

Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing). (Source: Royal Society of Chemistry, [Link])

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. (Source: ACS Publications, [Link])

-

Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C–H/C–H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F | Journal of the American Chemical Society. (Source: ACS Publications, [Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (Source: ChemRxiv, [Link])

-

[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (Source: Reddit, [Link])

-

Palladium-Catalyzed Construction of Tetracyclic Scaffolds via the 1,7-Enyne Carbocyclization/Iodophenol Dearomatization Cascade - PubMed. (Source: National Library of Medicine, [Link])

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. benchchem.com [benchchem.com]

- 9. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. bristol.ac.uk [bristol.ac.uk]

- 14. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]

- 15. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Solid State: Crystallization Techniques for Tetrahydronaphthalene-2-Carboximidamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control over the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. For the promising class of tetrahydronaphthalene-2-carboximidamide derivatives, which are key intermediates and potential therapeutic agents, achieving a crystalline form is often a critical step. Crystallinity influences vital parameters such as purity, stability, solubility, and bioavailability. This guide, designed for researchers and professionals in the field, provides an in-depth exploration of scientifically grounded techniques and protocols for the successful crystallization of these valuable compounds.

The Imperative of Crystallization: Beyond Purification

Crystallization is far more than a mere purification step; it is a strategic tool in drug development. For tetrahydronaphthalene-2-carboximidamide derivatives, which often emerge from synthesis as amorphous solids or oils, inducing crystallinity imparts a multitude of advantages:

-

Enhanced Purity: The ordered lattice of a crystal naturally excludes impurities, leading to a product of high chemical purity, which is a stringent requirement for pharmaceutical applications.

-

Improved Stability: Crystalline solids are generally more thermodynamically stable than their amorphous counterparts, exhibiting longer shelf lives and resistance to degradation.

-

Consistent Physical Properties: A well-defined crystal structure ensures uniformity in bulk properties such as melting point, density, and flowability, which are crucial for formulation and manufacturing.

-

Favorable Solubility and Dissolution Profiles: While seemingly counterintuitive, a specific crystalline polymorph can offer a more desirable solubility and dissolution rate compared to an amorphous form or other polymorphs, directly impacting the drug's performance in vivo.

Foundational Principles: A Scientist's Approach to Crystallization

The journey to obtaining high-quality crystals of tetrahydronaphthalene-2-carboximidamide derivatives begins with a solid understanding of the underlying principles. The process is a delicate interplay of thermodynamics and kinetics, governed by factors such as supersaturation, nucleation, and crystal growth.

A logical workflow for developing a crystallization protocol is essential. The following diagram illustrates a typical decision-making process:

Caption: A decision-making workflow for selecting a suitable crystallization method.

Core Crystallization Protocols

The following protocols are foundational and can be adapted for a wide range of tetrahydronaphthalene-2-carboximidamide derivatives. The key to success lies in meticulous execution and careful observation.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach if a suitable solvent is identified.

Principle: The compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.

Step-by-Step Methodology:

-

Solvent Selection: In a small test tube, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good candidate solvent will dissolve the compound when heated but will result in precipitation upon cooling to room temperature or in an ice bath.

-

Dissolution: Place the crude tetrahydronaphthalene-2-carboximidamide derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate, with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when no single solvent provides the desired solubility profile.

Principle: The compound is dissolved in a "good" solvent in which it is highly soluble, and an "anti-solvent" in which it is insoluble is added to induce precipitation. The two solvents must be miscible.

Step-by-Step Methodology:

-

Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., dichloromethane, acetone, tetrahydrofuran). Then, find a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, heptane, diethyl ether, water).

-

Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.

-

Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution. Continue the addition until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

-

Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.

-

Crystal Growth: Set the flask aside, undisturbed, to allow for slow crystal growth. The rate of crystallization can be controlled by the rate of cooling or by slow evaporation of the more volatile solvent.

-

Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation

This technique is particularly useful for small-scale crystallization and for obtaining high-quality single crystals suitable for X-ray diffraction.

Principle: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute until it reaches supersaturation and crystallizes.

Step-by-Step Methodology:

-

Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble at room temperature (e.g., dichloromethane, ethyl acetate, acetone).

-

Solution Preparation: Prepare a solution of the compound that is near saturation.

-

Evaporation: Place the solution in a vial or beaker and cover it with a watch glass or parafilm with a few small holes poked in it. This will slow down the rate of evaporation.

-

Crystal Growth: Allow the solvent to evaporate slowly and undisturbed over several hours to days.

-

Isolation: Once suitable crystals have formed, carefully decant the mother liquor and dry the crystals.

Protocol 4: Vapor Diffusion

This is a refined technique for growing high-quality single crystals, often from very small amounts of material.

Principle: The compound is dissolved in a solvent, and this solution is placed in a sealed container with a larger volume of an "anti-solvent." The vapor of the more volatile solvent diffuses into the less volatile solvent, or vice-versa, slowly inducing crystallization.

Step-by-Step Methodology:

-

System Setup: Place the compound dissolved in a small amount of a "good" solvent (e.g., dichloromethane, toluene) in a small, open vial. Place this vial inside a larger, sealed jar containing a layer of the "anti-solvent" (e.g., hexanes, pentane).

-

Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and causing it to crystallize.

-

Crystal Growth: Allow the system to stand undisturbed for several days to weeks.

-

Isolation: Carefully remove the vial containing the crystals and isolate them.

Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical parameter in crystallization. The following table provides a starting point for solvent screening for tetrahydronaphthalene-2-carboximidamide derivatives, based on general principles and literature data for related compounds.

| Solvent Class | Examples | Polarity | Boiling Point (°C) | Comments |

| Alcohols | Ethanol, Isopropanol, Methanol | Polar, Protic | 65-82 | Often good for single-solvent recrystallization due to a significant temperature-dependent solubility profile. Can form hydrogen bonds. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar, Aprotic | 56-80 | Good general-purpose solvents. Their volatility can be advantageous for slow evaporation. |

| Esters | Ethyl Acetate | Intermediate Polarity | 77 | A versatile solvent, often used in combination with non-polar anti-solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Intermediate Polarity | 35-66 | Good "good" solvents for two-solvent systems. Diethyl ether is very volatile. |

| Aromatic Hydrocarbons | Toluene | Non-polar | 111 | Suitable for less polar derivatives. Can be used as a "good" solvent with a non-polar anti-solvent. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Non-polar | 69-98 | Commonly used as anti-solvents. |

| Halogenated Solvents | Dichloromethane (DCM) | Intermediate Polarity | 40 | A good solvent for many organic compounds, but its high volatility requires careful control of evaporation. |

| Nitriles | Acetonitrile | Polar, Aprotic | 82 | A polar solvent that can be effective for certain derivatives. |

| Water | - | Very Polar | 100 | Generally used as an anti-solvent for polar organic compounds, or for the crystallization of hydrochloride salts. |

Troubleshooting Common Crystallization Challenges

| Problem | Potential Cause(s) | Suggested Solution(s) |

| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent. / The solution is too concentrated. | Use a lower boiling point solvent. / Use a more dilute solution. / Try a different crystallization method (e.g., two-solvent). |

| No Crystals Form | The solution is not supersaturated. / Nucleation is inhibited. | Concentrate the solution by boiling off some solvent. / Cool the solution in an ice bath. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal of the pure compound. |

| Formation of Fine Powder | Rapid cooling or high supersaturation leading to rapid nucleation. | Allow the solution to cool more slowly. / Use a slightly less concentrated solution. |

| Low Yield | Too much solvent was used. / The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. / Ensure the solution is thoroughly cooled. / Evaporate some of the mother liquor to obtain a second crop of crystals. |

Characterization of Crystalline Material

Once crystals are obtained, it is essential to characterize them to confirm their identity, purity, and crystalline form. Common analytical techniques include:

-

Microscopy: Visual inspection of crystal morphology and size.

-

Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.

-

Differential Scanning Calorimetry (DSC): Provides information on melting point, purity, and polymorphism.

-

X-ray Powder Diffraction (XRPD): A powerful technique for identifying the crystalline form and assessing crystallinity.

-

Single-Crystal X-ray Diffraction: Provides the definitive atomic-level structure of the molecule in the solid state.

Concluding Remarks

The crystallization of tetrahydronaphthalene-2-carboximidamide derivatives is a critical and often challenging step in their development. A systematic and informed approach, grounded in the principles of solubility and crystal growth, is essential for success. By carefully selecting the appropriate technique and solvent system, and by meticulously controlling the experimental parameters, researchers can consistently obtain high-quality crystalline material, thereby advancing their research and development goals. Patience and persistence are key virtues in the art and science of crystallization.

References

-

Sondhi, S. M., Singh, J., Kumar, A., Jamal, H., & Gupta, P. P. (2009). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. [Link]

-

Mithu, M. S. H., Economidou, S., Trivedi, V., Bhatt, S., & Douroumis, D. (2020). Advance Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(1), 1-22. [Link]

-

Haiba, M. E., Al-Abdullah, E. S., & Hilmy, N. M. (2013). Synthesis and Cytotoxicity of Some New Substituted Hydronaphthalene Derivatives. Chemical Science International Journal, 3(3), 203-220. [Link]

-

Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). A Practical and Cost-Effective Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945-947. [Link]

-

Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Chemical Neuroscience, 13(16), 2449-2459. [Link]

-

De Angelis, M., et al. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molbank, 2007(2), M526. [Link]

-

Patel, H. V., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1168. [Link]

-

Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

- Google Patents. (2016).

- Google Patents. (1983). Tetraline derivatives, their production and pharmaceutical compositions containing them. US4410519A.

-

Asian Journal of Chemistry. (2003). Synthesis and Biological Activities of 1-Keto-3-Carboxy-6,7- Methylenedioxy-1,2,3,4-Tetrahydronaphthalene Derivatives. 15(2), 639-644. [Link]

Reagents for coupling 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide to proteins

This Application Note and Protocol guide details the reagents and methodologies for coupling 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide (Tetralin-2-carboximidamide) to proteins.

Executive Summary: The Amidine Challenge

Coupling 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide to proteins presents a unique chemical challenge compared to standard amine conjugation. The functional handle is a carboximidamide (amidine) group attached to a tetralin ring.

-

Chemical Constraint: Amidines are strong bases (

). At physiological pH (7.4), they are fully protonated ( -

Reactivity Profile: To participate in nucleophilic substitution (e.g., with NHS esters), the reaction pH must approach the

(pH 9.0–10.0) to generate a sufficient fraction of the free base. -

Bioactivity Warning: If the amidine moiety is the pharmacophore (e.g., mimicking Arginine in protease inhibitors), direct conjugation via the amidine nitrogen will likely neutralize biological activity . In such cases, this protocol serves to create immunogens (for antibody production against the drug) or affinity matrices where orientation is less critical.

Part 1: Reagent Systems & Selection Logic

The following reagents are selected to overcome the low nucleophilicity of the amidine group at neutral pH.

The "Reverse" Carbodiimide System (Protein-COOH Targeting)

Instead of reacting the amidine with a pre-activated amine-reactive probe, we activate the protein's carboxyl groups.

-

Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Zero-length crosslinker to activate protein carboxyls.

-

Sulfo-NHS (N-hydroxysulfosuccinimide): Stabilizes the active ester intermediate.

-

High-pH Carbonate Buffer (pH 9.5): Essential to deprotonate the tetralin-amidine.

-

The Homobifunctional Aldehyde System (Protein-NH2 Targeting)

Uses aggressive crosslinking to bridge the protein lysine

-

Reagents:

-

Glutaraldehyde (Grade I, 25%): Reacts with amines and amidines to form Schiff bases and polymeric linkages.

-

Sodium Cyanoborohydride (NaCNBH3): Reductive agent to stabilize the labile Schiff base formed between the aldehyde and amidine.

-

Part 2: Detailed Experimental Protocols

Protocol A: EDC/Sulfo-NHS Mediated Coupling (Carboxyl-Directed)

Best for creating defined conjugates with stable amide-like (acyl-amidine) linkages.

Materials:

-

Ligand: 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide (dissolved in DMSO at 50 mg/mL).

-

Carrier Protein: BSA, KLH, or target antibody (2 mg/mL in Activation Buffer).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: 0.2 M Sodium Carbonate/Bicarbonate, pH 9.5 (Critical for amidine reactivity).

-

Reagents: EDC and Sulfo-NHS.

Workflow:

-

Protein Activation (Step 1):

-

Dissolve 2 mg of protein in 1 mL of Activation Buffer (pH 6.0).

-

Add 0.4 mg EDC (2 mM final) and 1.1 mg Sulfo-NHS (5 mM final).

-

Incubate for 15 minutes at Room Temperature (RT). Note: pH 6.0 is optimal for carboxyl activation.

-

-

Buffer Exchange (Step 2):

-

Rapidly desalt the activated protein using a Zeba™ Spin Desalting Column equilibrated with Coupling Buffer (pH 9.5).

-

Logic: We must switch to pH 9.5 immediately to allow the amidine to react, but we activated at pH 6.0 to prevent EDC hydrolysis.

-

-

Conjugation (Step 3):

-

Immediately add a 10-50 molar excess of the Tetralin-amidine ligand to the activated protein.

-

Incubate for 2–4 hours at RT with mixing.

-

Mechanism:[][2] The deprotonated amidine nitrogen attacks the Sulfo-NHS ester, forming an N-acyl amidine bond.

-

-

Quenching & Purification:

-

Add Hydroxylamine (final 10 mM) to quench remaining NHS esters.

-

Dialyze against PBS (pH 7.4) to remove excess ligand and restore physiological pH.

-

Protocol B: Glutaraldehyde Coupling (Amine-Directed)

Best for high-density surface immobilization or robust immunogen preparation.

Workflow:

-

Mix: Combine Protein (1 mg/mL) and Tetralin-amidine (50-fold molar excess) in PBS (pH 7.4).

-

Initiate: Add Glutaraldehyde to a final concentration of 0.2%.

-

Incubate: Stir for 1 hour at RT. The solution may turn slightly yellow (Schiff base formation).

-

Stabilize: Add NaCNBH3 (10 mM final) and incubate for 30 mins to reduce reversible imines to stable amines.

-

Terminate: Add 1M Tris-HCl (pH 7.5) to quench unreacted aldehydes.

Part 3: Visualization of Signaling & Logic

The following diagram illustrates the critical pH-dependent "Two-Step" strategy required for successful amidine conjugation.

Caption: Workflow for "Reverse" EDC coupling. Note the critical pH shift to enable amidine nucleophilicity.

Part 4: Data Summary & Troubleshooting

Table 1: Comparison of Coupling Reagents for Amidines

| Reagent System | Target Group on Protein | Bond Formed | Stability | pH Requirement |

| EDC / Sulfo-NHS | Carboxyl (-COOH) | N-Acyl Amidine | Moderate (Hydrolyzable) | pH 9.0 - 10.0 |

| Glutaraldehyde | Amine (-NH2) | Secondary Amine (Reduced) | High (Covalent) | pH 7.0 - 8.0 |

| Traut's Reagent | Amine (-NH2) | Thioimidate | Low (Not Recommended) | pH 8.0 |

Troubleshooting Guide:

-

Precipitation: High pH (9.5) can cause some proteins to precipitate. If this occurs, lower protein concentration to 0.5 mg/mL or add 0.05% Tween-20.

-

Low Incorporation: The amidine is a poor nucleophile. Increase the molar excess of the ligand to 100-fold. Ensure the DMSO concentration in the final buffer does not exceed 10-20% to prevent protein denaturation.

-

Hydrolysis: The N-acyl amidine bond is susceptible to hydrolysis over weeks. Store conjugates lyophilized or frozen at -80°C; avoid liquid storage at neutral pH for extended periods.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.

-

Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Protocols.Link

-

NIST Chemistry WebBook. 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide Properties.Link

-

BOC Sciences. NHS Esters for Antibody Labeling: Mechanisms and Stability.

Sources

Expedited, High-Yield Synthesis of 2-Amino-5,6,7,8-tetrahydronaphthalene-3-carbonitrile Derivatives via Microwave-Assisted One-Pot Reaction

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed Affiliation: Advanced Synthesis Division, Gemini Laboratories